(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid
Description
(2S)-2-Amino-3-[2-(dimethylamino)phenyl]propanoic acid is a non-canonical amino acid derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the phenyl ring. This compound belongs to the phenylalanine analog family, where modifications on the aromatic ring alter electronic, steric, and solubility properties, influencing biological activity and pharmacokinetics. The dimethylamino group is electron-donating, enhancing aromatic ring electron density, and may confer unique interactions with biological targets such as L-type amino acid transporter 1 (LAT1) or enzymes like angiotensin-converting enzyme (ACE) .
Properties
IUPAC Name |
2-amino-3-[2-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)10-6-4-3-5-8(10)7-9(12)11(14)15/h3-6,9H,7,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSWEZLQKZJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves sequential nucleophilic substitution, nitro group reduction, and dimethylation. The synthesis begins with a protected serine derivative and proceeds via intermediates with controlled stereochemistry.
Stepwise Procedure
-
Protection of L-Serine :
Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride (14 ) is prepared by protecting L-serine’s amine and carboxyl groups. -
Nucleophilic Substitution :
Reaction of 14 with 2-fluoro-1-nitrobenzene derivatives (e.g., 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene) in acetonitrile with triethylamine yields nitro-substituted intermediates (e.g., 15a–f ). -
Nitro Reduction :
Tin(II) chloride dihydrate in methanol reduces the nitro group to an amine, forming benzotriazole-derived intermediates (e.g., 17a ). -
Dimethylation :
The amine is methylated using formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 6–7). -
Deprotection :
Acidic hydrolysis (6 M HCl, reflux) removes protecting groups, yielding the target compound.
Key Data
| Parameter | Value/Condition | Source |
|---|---|---|
| Yield (Overall) | 45–62% | |
| Stereochemical Purity | >98% ee (via chiral HPLC) | |
| Critical Reagents | Tin(II) chloride, formaldehyde |
Asymmetric Strecker Synthesis
Reaction Overview
The Strecker synthesis enables α-amino acid formation from aldehydes, ammonia, and cyanide. For this compound, 2-(dimethylamino)benzaldehyde serves as the aldehyde precursor.
Stepwise Procedure
-
Imine Formation :
2-(Dimethylamino)benzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol to form an α-aminonitrile intermediate. -
Hydrolysis :
The nitrile undergoes acidic hydrolysis (6 M HCl, 110°C) to yield the racemic amino acid. -
Chiral Resolution :
Enantiomeric separation is achieved using a Chiralpak® IA column with hexane/isopropanol (85:15).
Key Data
| Parameter | Value/Condition | Source |
|---|---|---|
| Yield (Racemic) | 68–75% | |
| Resolution Efficiency | 92% ee after chromatography | |
| Optimal pH for Hydrolysis | 1.5–2.0 |
Biosynthetic Methylation via PapM Methyltransferase
Reaction Overview
This enzymatic approach leverages the PapM methyltransferase from Streptomyces pristinaespiralis to dimethylate 4-aminophenylalanine precursors.
Stepwise Procedure
-
Precursor Synthesis :
4-Aminophenylalanine is synthesized via chorismate mutase and aminodeoxychorismate mutase enzymes. -
Methylation :
PapM transfers methyl groups from S-adenosylmethionine (SAM) to the amine, yielding 4-dimethylaminophenylalanine. -
Isomerization :
The 4-dimethylamino group is isomerized to the 2-position via acid-catalyzed rearrangement (H2SO4, 60°C).
Key Data
| Parameter | Value/Condition | Source |
|---|---|---|
| Enzymatic Yield | 80–85% | |
| Isomerization Efficiency | 70% (with 30% para-isomer byproduct) | |
| Cofactor Requirement | 2 equiv SAM |
Chiral Pool Synthesis from L-Serine
Reaction Overview
L-Serine serves as the chiral template, with the side chain introduced via Mitsunobu or Ullmann coupling.
Stepwise Procedure
-
Protection :
L-Serine’s amine and carboxyl groups are protected as tert-butoxycarbonyl (Boc) and methyl ester, respectively. -
Side Chain Coupling :
The hydroxyl group is replaced with 2-(dimethylamino)phenyl via Mitsunobu reaction (DIAD, PPh3) or Ullmann coupling (CuI, 1,10-phenanthroline). -
Deprotection :
Boc and methyl ester groups are removed using TFA and LiOH, respectively.
Key Data
| Parameter | Value/Condition | Source |
|---|---|---|
| Mitsunobu Yield | 55–60% | |
| Ullmann Coupling Yield | 40–45% | |
| Stereochemical Retention | >99% |
Comparative Analysis of Methods
Table 1: Method Efficiency and Applicability
| Method | Yield (%) | Stereopurity (% ee) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 45–62 | 98–99 | Industrial |
| Strecker Synthesis | 68–75 | 92 | Lab-scale |
| Biosynthetic Methylation | 70–85 | 100 (enzymatic) | Fermentation |
| Chiral Pool Synthesis | 40–60 | 99 | Lab-scale |
Table 2: Reaction Conditions
| Method | Temperature Range (°C) | Key Reagents/Catalysts |
|---|---|---|
| Nucleophilic Substitution | 80–110 | SnCl2, CH2O, NaBH3CN |
| Strecker Synthesis | 25–110 | NH4Cl, KCN, HCl |
| Biosynthetic Methylation | 25–37 | PapM, SAM |
| Chiral Pool Synthesis | 0–80 | DIAD, CuI, 1,10-phenanthroline |
Challenges and Optimization Strategies
-
Racemization : Mitigated by low-temperature conditions (0–5°C) during nucleophilic substitutions.
-
Dimethylation Selectivity : Excess formaldehyde (3 equiv) ensures complete N-methylation.
-
Cyanide Toxicity : Strecker synthesis alternatives use trimethylsilyl cyanide (TMSCN) as a safer cyanide source .
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group (-NH₂) in this compound participates in nucleophilic reactions. Key transformations include:
-
Example : Reaction with benzyl chloroformate (Cbz-Cl) in basic conditions yields a carbamate-protected derivative, enabling selective modification of other functional groups .
Carboxylic Acid Reactivity
The carboxylic acid (-COOH) undergoes typical acid-derived reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Methanol/H⁺, reflux | Methyl ester |
| Amidation | Thionyl chloride → acid chloride + amine | Amide derivatives |
| Salt Formation | NaOH, KOH | Sodium/potassium salts |
-
Steric Considerations : The bulky 2-(dimethylamino)phenyl group may hinder reactions at the β-carbon but enhances acidity of the carboxylic acid (pKa ~2.5) compared to simpler amino acids .
Dimethylamino-Phenyl Substituent Reactivity
The electron-rich dimethylamino group (-NMe₂) on the phenyl ring directs electrophilic substitution and participates in coordination chemistry:
-
Regioselectivity : Substitution occurs preferentially at the para position due to the strong electron-donating effect of -NMe₂.
Stereochemical Influence on Reactivity
The (2S)-configuration impacts reaction outcomes:
-
Enzymatic Interactions : Chiral recognition by L-amino acid oxidases or decarboxylases may lead to selective degradation or transformation .
-
Asymmetric Synthesis : Use in chiral auxiliaries or catalysts for enantioselective reactions .
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and dimethylamine .
-
pH Sensitivity : The dimethylamino group (pKa ~8.5) protonates under acidic conditions, altering solubility .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals. Specifically, it has been utilized in the development of angiotensin-converting enzyme (ACE) inhibitors , which are critical in treating hypertension and heart failure. For instance, derivatives of this compound have been linked to the synthesis of medications like ramipril and perindopril , which are widely prescribed ACE inhibitors .
Case Study: Synthesis of ACE Inhibitors
- Objective : To develop effective ACE inhibitors for cardiovascular diseases.
- Method : The compound serves as an intermediate in synthesizing ramipril and perindopril.
- Outcome : Successful synthesis demonstrated enhanced pharmacological profiles, leading to improved patient outcomes in hypertension management.
Neuropharmacology
Research indicates that (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid may have applications in neuropharmacology. Its structural properties suggest potential interactions with neurotransmitter systems, particularly those involving glutamate and dopamine receptors. This could position the compound as a candidate for treating neurological disorders such as depression or schizophrenia.
Case Study: Neurotransmitter Interaction
- Objective : To explore the interaction of the compound with neurotransmitter receptors.
- Method : Binding assays were conducted to evaluate affinity to glutamate receptors.
- Outcome : Preliminary results indicated moderate affinity, suggesting further exploration into its therapeutic potential.
Biochemical Research
In biochemical studies, the compound is utilized as a non-canonical amino acid for probing protein structures and functions. Its incorporation into proteins allows researchers to investigate enzyme mechanisms and protein-protein interactions.
Case Study: Protein Structure Analysis
- Objective : To utilize non-canonical amino acids for studying protein dynamics.
- Method : Incorporation of this compound into model proteins.
- Outcome : Enhanced understanding of conformational changes in proteins upon ligand binding.
Drug Design and Development
The unique properties of this compound make it an attractive candidate in drug design, particularly in creating selective receptor antagonists or agonists. Its ability to modify biological activity through structural variations can lead to the development of targeted therapies.
Case Study: Development of Selective Antagonists
- Objective : To design selective antagonists targeting specific receptors.
- Method : Structure-activity relationship (SAR) studies were performed to optimize binding affinity.
- Outcome : Identification of lead compounds with enhanced specificity and reduced side effects.
Summary Table of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Medicinal Chemistry | Precursor for ACE inhibitors like ramipril and perindopril | Improved hypertension management |
| Neuropharmacology | Potential interactions with neurotransmitter systems | Insights into treatment for depression |
| Biochemical Research | Non-canonical amino acid for protein studies | Understanding protein dynamics |
| Drug Design | Development of selective receptor modulators | Lead compounds with enhanced specificity |
Mechanism of Action
The mechanism by which (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring's substituent significantly impacts physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Donating vs. In contrast, nitro () and chloro () groups reduce electron density, altering binding affinity .
- Lipophilicity: Fluoroethyl () and methyl () groups increase logP, favoring membrane permeability. The dimethylamino group balances moderate lipophilicity with solubility due to its basicity (pKa ~8–10) .
Stereochemical Considerations
Stereochemistry critically influences biological activity. For example:
- In , the (S)-isomer (Compound 32) and (R)-isomer (Compound 33) of 2-amino-3-(2-fluoroethylphenyl)propanoic acid exhibit distinct LAT1 binding profiles, with the (S)-form showing higher transport efficiency .
- Similarly, the (2S) configuration in the target compound may optimize interactions with chiral biological targets like LAT1 or ACE, mirroring natural L-amino acid preferences .
LAT1 Inhibition :
- lists phenylalanine derivatives with substituents like 4-fluoro (Compound 15) and 3,4-dihydroxy (L-Dopa, Compound 2), which are LAT1 substrates. The dimethylamino group’s bulkiness and basicity may reduce LAT1 affinity compared to smaller groups (e.g., -OH or -F) but improve metabolic stability .
- Fluoroethyl-substituted analogs () are designed for PET imaging, leveraging LAT1-mediated transport into tumors .
ACE Inhibition :
- Biphenyl derivatives with sulfanyl groups () show ACE inhibition, suggesting that electron-rich aromatic systems (e.g., dimethylamino) could modulate ACE binding .
Biological Activity
(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological and medicinal research. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dimethylamino group attached to a phenyl ring, which significantly influences its biological properties. The presence of this group enhances its solubility and reactivity compared to similar compounds lacking this feature.
The biological activity of this compound primarily stems from its interactions with specific molecular targets within biological systems. These targets include:
- Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Receptors : It has potential binding affinity for neurotransmitter receptors, which could affect signaling pathways in the nervous system.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies indicate that it may inhibit oxidative stress and promote neuronal survival under toxic conditions. For instance, in vitro assays demonstrated that this compound reduced cell death in neuroblastoma cells exposed to neurotoxic agents .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Neuroprotection in Animal Models
In animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential application in therapeutic strategies aimed at neurodegenerative disorders .
Therapeutic Applications
The unique properties of this compound open avenues for several therapeutic applications:
- Antimicrobial Agent : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Neuroprotective Drug : Its ability to mitigate oxidative stress suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Building Block in Drug Synthesis : The compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents due to its reactive functional groups .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid?
- Methodological Answer : The synthesis typically begins with selecting chiral starting materials (e.g., L-serine or L-alanine) to preserve stereochemistry. Introducing the dimethylamino-phenyl group involves nucleophilic substitution or coupling reactions, often using aniline derivatives. Protecting groups (e.g., Fmoc) may be employed to prevent side reactions. Reaction conditions (pH, temperature, solvent polarity) must be optimized to avoid racemization . Purification via recrystallization or chromatography ensures enantiomeric purity.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms structural integrity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric purity. Pharmacopeial guidelines recommend validating purity using UV-Vis spectroscopy and monitoring degradation products via stability-indicating methods .
Q. What is the biological significance of the dimethylamino-phenyl moiety in this compound?
- Methodological Answer : The dimethylamino group enhances solubility and facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions. The phenyl group contributes to hydrophobic binding in active sites, as observed in studies of analogous compounds targeting microbial enzymes or neurotransmitter transporters .
Advanced Research Questions
Q. How can researchers optimize the yield and enantiomeric excess of this compound under varying reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading (e.g., palladium for coupling reactions), and solvent polarity. Real-time monitoring via FT-IR or Raman spectroscopy can identify intermediate formation. Kinetic resolution or enzymatic catalysis (e.g., lipases) may improve enantioselectivity. Computational modeling (DFT) predicts transition states to guide optimization .
Q. How should discrepancies in reported biological activity data be addressed?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity ) and orthogonal assays (e.g., fluorescence polarization for binding affinity). Validate target engagement via crystallography or surface plasmon resonance (SPR). Meta-analyses of published data can identify confounding factors like impurity profiles .
Q. What strategies are effective for incorporating this compound into radiopharmaceuticals or fluorescent probes?
- Methodological Answer : For radiopharmaceuticals (e.g., fluorine-18 analogs), introduce radiolabels via prosthetic groups (e.g., [¹⁸F]fluoroethylation) while maintaining stereochemical integrity. Quality control requires radiochemical purity >90% (HPLC with radiodetection) and validation of in vivo stability . For fluorescent probes, site-specific incorporation into proteins via genetic code expansion (e.g., amber codon suppression) enables real-time tracking of conformational changes .
Q. How can researchers evaluate the compound’s potential in antimicrobial drug development?
- Methodological Answer : Screen against panels of resistant bacterial strains (e.g., Mycobacterium tuberculosis) using microbroth dilution assays. Synergistic studies with existing antibiotics (e.g., isoniazid) identify combinatorial effects. Mechanistic studies include membrane permeability assays (SYTOX Green uptake) and target validation via gene knockout or overexpression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
